4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate
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Overview
Description
4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate is an organic compound with the molecular formula C12H9N3S and a molecular weight of 227.29 g/mol It is a pyrimidine derivative, characterized by the presence of a thiocyanate group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate typically involves the reaction of 4-methyl-6-phenyl-2-pyrimidinyl chloride with potassium thiocyanate in an appropriate solvent such as acetone or ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired product. The reaction can be represented as follows:
C6H5C4H3N2Cl+KSCN→C6H5C4H3N2SCN+KCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through appropriate purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonyl derivatives.
Reduction Reactions: Reduction of the thiocyanate group can yield amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like ethanol or acetone.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted pyrimidine derivatives.
Oxidation Reactions: Sulfonyl derivatives.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine: Another pyrimidine derivative with different substituents.
4-Methyl-6-phenylpyrimidin-2-yl(4,6,8-trimethylquinazolin-2-yl)amine: A compound with a similar pyrimidine core but different functional groups.
Uniqueness
4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
55055-29-3 |
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Molecular Formula |
C12H9N3S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
(4-methyl-6-phenylpyrimidin-2-yl) thiocyanate |
InChI |
InChI=1S/C12H9N3S/c1-9-7-11(10-5-3-2-4-6-10)15-12(14-9)16-8-13/h2-7H,1H3 |
InChI Key |
ZPZBUBSDPGQQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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